4-Nitrophenyl maltoheptaoside
Overview
Description
4-Nitrophenyl maltoheptaoside is a synthetic oligosaccharide derivative commonly used as a substrate in enzymatic assays, particularly for the measurement of alpha-amylase activity. This compound consists of a maltoheptaose chain (seven glucose units) linked to a 4-nitrophenyl group. The presence of the 4-nitrophenyl group allows for the chromogenic detection of enzymatic activity, making it a valuable tool in clinical and biochemical research .
Scientific Research Applications
4-Nitrophenyl maltoheptaoside is widely used in scientific research for the following applications:
Enzymatic Assays: It is a standard substrate for measuring alpha-amylase activity in clinical diagnostics and research laboratories
Biochemical Studies: Used to study the kinetics and mechanism of action of various glycosidases
Medical Diagnostics: Employed in assays to diagnose conditions such as acute pancreatitis by measuring serum alpha-amylase levels
Industrial Applications: Utilized in the quality control of enzyme preparations and in the food industry to monitor starch degradation
Mechanism of Action
The mechanism of action of 4-Nitrophenyl maltoheptaoside involves its use as a substrate for α-amylase . It is degraded to glucose and 4-nitrophenol in a coupled assay with a bacterial α-glucosidase . The enzymic mechanism by which alpha-4-nitrophenyl maltoheptaoside serves as a substrate for serum amylase (EC 3.2.1.1) has been evaluated .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl maltoheptaoside typically involves the glycosylation of maltoheptaose with 4-nitrophenyl glycoside. The reaction is often catalyzed by an enzyme such as alpha-glucosidase or by using chemical catalysts under controlled conditions. The reaction conditions include maintaining a specific pH, temperature, and the presence of necessary cofactors .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale enzymatic synthesis. The process is optimized for high yield and purity, often using immobilized enzymes to facilitate the reaction and simplify the purification process. The reaction is carried out in bioreactors with continuous monitoring of reaction parameters to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl maltoheptaoside primarily undergoes hydrolysis reactions catalyzed by alpha-amylase. The hydrolysis of the glycosidic bond between the glucose units and the 4-nitrophenyl group results in the release of 4-nitrophenol, which can be detected spectrophotometrically .
Common Reagents and Conditions:
Enzymes: Alpha-amylase, alpha-glucosidase
Buffers: HEPES, sodium chloride, calcium chloride
Conditions: pH 7.15, temperature 37°C
Major Products: The primary product of the enzymatic hydrolysis of this compound is 4-nitrophenol, along with shorter glucose oligomers .
Comparison with Similar Compounds
4-Nitrophenyl maltopentaoside: Similar structure but with five glucose units.
2-Chloro-4-nitrophenyl maltopentaoside: Contains a chloro group, used for similar enzymatic assays
Uniqueness: 4-Nitrophenyl maltoheptaoside is unique due to its longer glucose chain, which provides a more accurate representation of natural polysaccharide substrates for alpha-amylase. This makes it particularly useful in detailed kinetic studies and in applications requiring high sensitivity .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H75NO38/c50-5-14-21(57)22(58)29(65)43(75-14)82-37-16(7-52)77-45(31(67)24(37)60)84-39-18(9-54)79-47(33(69)26(39)62)86-41-20(11-56)81-48(35(71)28(41)64)87-40-19(10-55)80-46(34(70)27(40)63)85-38-17(8-53)78-44(32(68)25(38)61)83-36-15(6-51)76-42(30(66)23(36)59)74-13-3-1-12(2-4-13)49(72)73/h1-4,14-48,50-71H,5-11H2/t14-,15-,16-,17-,18-,19-,20-,21-,22+,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46-,47-,48-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRMLWKBCQFLJA-HTZQGQHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H75NO38 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401299139 | |
Record name | 4-Nitrophenyl-α-D-maltoheptaoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401299139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1274.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74173-31-2 | |
Record name | 4-Nitrophenyl-α-D-maltoheptaoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74173-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyl maltoheptaoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074173312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl-α-D-maltoheptaoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401299139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-d-Glucopyranoside, 4-nitrophenyl O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.653 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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